what is the chemical structure of MAEM
what is the chemical structure of MAEM
An In-Depth Technical Guide to 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)
Core Introduction
2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate, commonly referred to as MAEM, is a pivotal chemical intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably ceftriaxone.[1][2] Its chemical structure incorporates a benzothiazole group, an aminothiazole ring, and a methoxyimino moiety, which are crucial for its reactivity in the formation of the final antibiotic product. This guide provides a comprehensive overview of the chemical structure, properties, and the synthetic application of MAEM for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
MAEM is a complex organic molecule with the chemical formula C₁₃H₁₀N₄O₂S₃.[3][4][5][6] The structure features a central thioacetate linker connecting a benzothiazole ring and a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl group. The "(Z)" designation in its name refers to the stereochemistry around the oxime double bond.
Chemical Identifiers:
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white powder | [3] |
| Purity | ≥ 98% (HPLC) | [4] |
| Moisture Content | ≤ 0.5% | [4] |
| Boiling Point | 526.1 ± 42.0 °C at 760 mmHg | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Flash Point | 272.0 ± 27.9 °C | [5] |
| pKa | 1.30 ± 0.10 (Predicted) | [3] |
Role in Ceftriaxone Synthesis: A Workflow Overview
MAEM serves as an activated ester in the synthesis of ceftriaxone. The general workflow involves the acylation of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT) with MAEM. This reaction forms the core structure of ceftriaxone. The benzothiazole-2-thiol group of MAEM is an excellent leaving group, facilitating the nucleophilic attack by the amino group of 7-ACT.
Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.
Experimental Protocol: Synthesis of Ceftriaxone Disodium Salt from 7-ACT and MAEM
The following is a detailed experimental protocol for the synthesis of ceftriaxone disodium salt, adapted from publicly available patent literature.[8][9]
Materials:
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7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT)
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2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)
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Acetone
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Deionized Water
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2 N Sodium Hydroxide Solution
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Triethylamine (alternative base)
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Sodium Acetate (alternative sodium source)
Procedure:
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Suspension Preparation: In a suitable reaction vessel, suspend 18.6 g of 7-ACT and 19.3 g of MAEM in a mixture of 50 mL of water and 150 mL of acetone.
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Reaction Initiation: While stirring the suspension at 25°C, add 2 N sodium hydroxide solution dropwise. Carefully monitor the pH to ensure it does not exceed 8.0.
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Reaction Monitoring: Continue the reaction at 25°C until completion. The progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
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Crystallization: Once the reaction is complete, add 600 mL of acetone dropwise over a period of 90 minutes to induce crystallization of the product.
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Isolation: Stir the resulting crystal suspension for an additional hour. Filter the precipitate and wash it sequentially with 100 mL of an acetone/water mixture (8:2), 100 mL of an acetone/water mixture (9:1), and finally with 100 mL of pure acetone.
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Drying: Dry the isolated solid in a vacuum drying chamber to obtain the final product, ceftriaxone disodium salt.
Alternative Procedure with a Tertiary Amine Base:
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Suspension and Cooling: Prepare a suspension of 18.6 g of 7-ACT and 18.9 g of MAEM in a mixture of 50 mL of water and 200 mL of acetone. Cool the mixture to 15°C.
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Base Addition: While stirring, add 12.8 mL of N-methylmorpholine dropwise, ensuring the pH does not rise above 7.0.
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Solubilization and Sodium Source Addition: After the reaction is complete, add 50 mL of water to obtain a clear solution. To this solution, add 14.2 g of sodium acetate dissolved in 30 mL of water.
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Crystallization and Isolation: Induce crystallization by adding approximately 1400 mL of acetone. Stir for 45 minutes, then filter the precipitate. Wash and dry the product as described in the primary method.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS No.84994-24-1,MAEM Suppliers [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. capotchem.com [capotchem.com]
- 5. CAS#:84994-24-1 | 2-MERCAPTOBENZOTHIAZOLEYL(Z)-2-AMINOTHIAZOL-4-YL-2-METHOXYIMINO ACETATE(MAEM) | Chemsrc [chemsrc.com]
- 6. 001chemical.com [001chemical.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. EP0556768B1 - Process for the production of ceftriaxone - Google Patents [patents.google.com]
- 9. EP0556768A2 - New process for the production of ceftriaxone - Google Patents [patents.google.com]
